
Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene is an organic compound with a complex structure that includes a benzene ring substituted with a dimethoxymethyl group, a fluorine atom, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 4-(dimethoxymethyl)-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro group and fluorine atom on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.
Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.
Major Products Formed
Substitution: Products with different nucleophiles replacing the fluorine atom.
Reduction: 4-(Dimethoxymethyl)-1-fluoro-2-aminobenzene.
Oxidation: 4-(Carboxymethyl)-1-fluoro-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various organic transformations.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene depends on the specific application and the target molecule it interacts with. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and fluorine groups, which can affect the electron density on the benzene ring and make it more susceptible to nucleophilic attack. The dimethoxymethyl group can also participate in various chemical transformations, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethoxymethyl)-1-fluorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
4-(Dimethoxymethyl)-2-nitrobenzene:
1-Fluoro-2-nitrobenzene: Lacks the dimethoxymethyl group, making it less versatile in synthetic applications.
Uniqueness
4-(Dimethoxymethyl)-1-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and scientific research.
Eigenschaften
IUPAC Name |
4-(dimethoxymethyl)-1-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-9(15-2)6-3-4-7(10)8(5-6)11(12)13/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHHECUYDWPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479714 |
Source


|
| Record name | Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311464-46-7 |
Source


|
| Record name | Benzene, 4-(dimethoxymethyl)-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
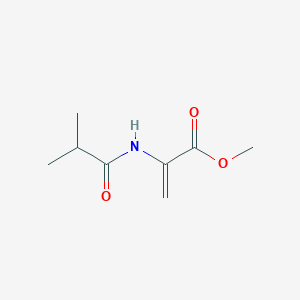
![1-Chloro-6-[(2-methoxypropan-2-YL)oxy]hexane](/img/structure/B14237026.png)
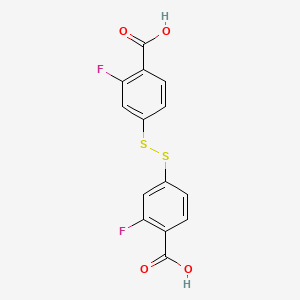
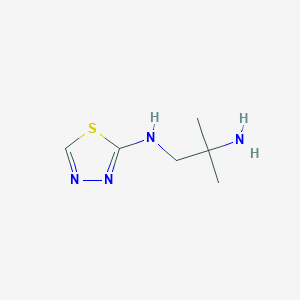
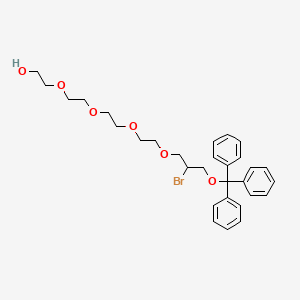
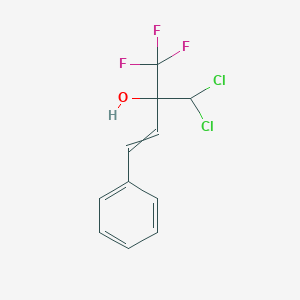
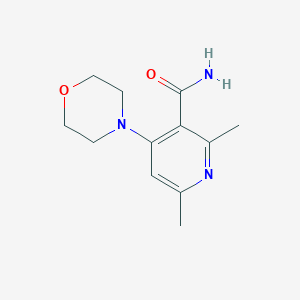
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
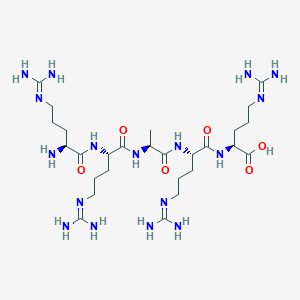
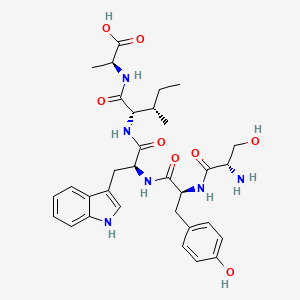
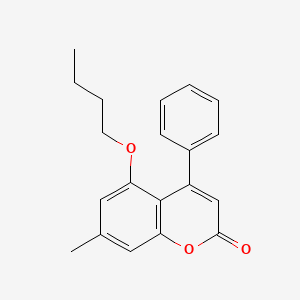
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)

